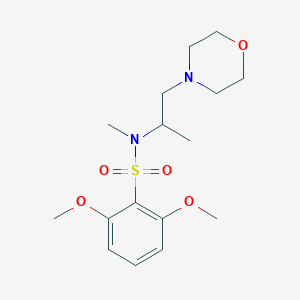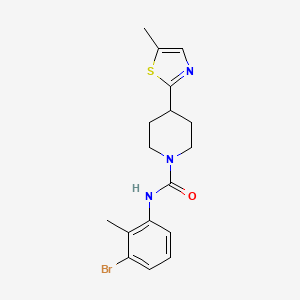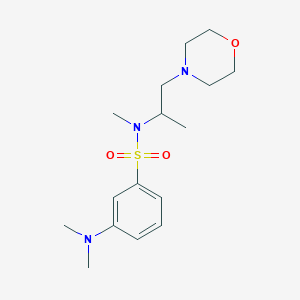![molecular formula C18H25N3O3 B6973640 3-[4-[4-(Hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one](/img/structure/B6973640.png)
3-[4-[4-(Hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[4-(Hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one is a complex organic compound that features a piperidine ring, a pyrrolidinone ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(Hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one typically involves multiple steps, including the formation of the piperidine and pyrrolidinone rings, followed by their functionalization and coupling. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Formation of the Pyrrolidinone Ring: This often involves the cyclization of γ-amino acids or their derivatives.
Coupling Reactions: The piperidine and pyrrolidinone rings are then coupled using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-[4-(Hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can yield alcohols or amines.
Scientific Research Applications
3-[4-[4-(Hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[4-[4-(Hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)piperidine-1-carboxylic acid
- 1-Methylpyrrolidin-2-one
- Aniline derivatives
Uniqueness
3-[4-[4-(Hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
3-[4-[4-(hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-20-9-8-16(18(20)24)19-15-4-2-14(3-5-15)17(23)21-10-6-13(12-22)7-11-21/h2-5,13,16,19,22H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJMIIIOPZLLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethylpyrazol-1-yl)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]butanamide](/img/structure/B6973559.png)
![[4-[(1-Methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6973578.png)
![N-[(4-piperidin-1-yloxan-4-yl)methyl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6973580.png)



![2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B6973605.png)
![2-[1-[4-[(Dimethylamino)methyl]phenyl]sulfonylpyrrolidin-2-yl]cyclohexan-1-one](/img/structure/B6973609.png)
![5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B6973615.png)
![[1-[6-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]pyrimidin-4-yl]piperidin-2-yl]methanol](/img/structure/B6973624.png)
![1-acetyl-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B6973630.png)
![5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6973632.png)
![2-chloro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B6973635.png)
![N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide](/img/structure/B6973646.png)
